molecular formula C10H19NO2 B13170048 3-Amino-2-cycloheptylpropanoic acid

3-Amino-2-cycloheptylpropanoic acid

Cat. No.: B13170048
M. Wt: 185.26 g/mol
InChI Key: DLNUERAXRRIPRL-UHFFFAOYSA-N
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Description

3-Amino-2-cycloheptylpropanoic acid is an organic compound that belongs to the class of amino acids. It features a cycloheptyl group attached to the second carbon of the propanoic acid backbone, with an amino group on the third carbon. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-cycloheptylpropanoic acid typically involves the following steps:

    Cycloheptanone Formation: Cycloheptanone is prepared through the oxidation of cycloheptanol.

    Aldol Condensation: Cycloheptanone undergoes aldol condensation with a suitable aldehyde to form an α,β-unsaturated ketone.

    Michael Addition: The α,β-unsaturated ketone is subjected to Michael addition with a malonate ester, followed by hydrolysis and decarboxylation to yield the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the amino acid.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted amino acids.

Scientific Research Applications

3-Amino-2-cycloheptylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-amino-2-cycloheptylpropanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound may act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    3-Amino-2-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    3-Amino-2-cyclopentylpropanoic acid: Features a cyclopentyl group, leading to different chemical properties.

Uniqueness: 3-Amino-2-cycloheptylpropanoic acid is unique due to its larger cycloheptyl ring, which can influence its steric and electronic properties, potentially leading to distinct biological activities and reactivity compared to its smaller-ring analogs.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-amino-2-cycloheptylpropanoic acid

InChI

InChI=1S/C10H19NO2/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H,12,13)

InChI Key

DLNUERAXRRIPRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(CN)C(=O)O

Origin of Product

United States

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